molecular formula C19H24O3 B5008094 1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene

Cat. No.: B5008094
M. Wt: 300.4 g/mol
InChI Key: MBTKOASWMGOTTB-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms . The benzene ring is substituted with a butoxy group and a methoxyphenoxy group, both of which are types of ether functional groups . The presence of these groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzene ring and the ether groups . The benzene ring is a planar, cyclic structure that is stabilized by resonance, while the ether groups could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

Benzene rings can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring . The presence of the ether groups could potentially influence the reactivity of the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability and rigidity, while the ether groups could influence its polarity and solubility .

Future Directions

The future directions for this compound would depend on its potential applications. If it has pharmaceutical potential, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-9-8-12-17(16(15)2)21-13-6-7-14-22-19-11-5-4-10-18(19)20-3/h4-5,8-12H,6-7,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTKOASWMGOTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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